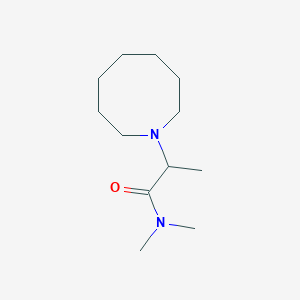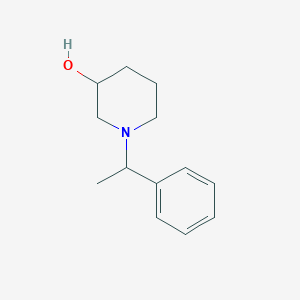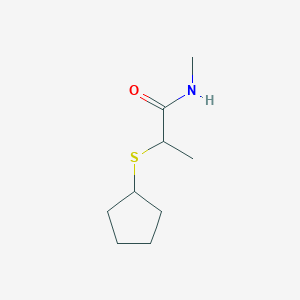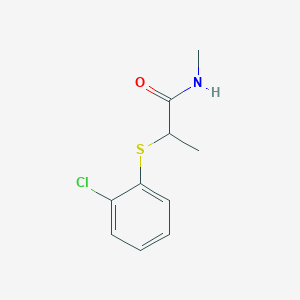
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the central nervous system, and its inhibition can lead to increased levels of GABA, resulting in anticonvulsant and anxiolytic effects. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide increases the levels of GABA in the brain, leading to anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, leading to anticonvulsant and anxiolytic effects. It has also been shown to have neuroprotective effects, and it may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide is its high potency and selectivity for GABA transaminase. This makes it an ideal tool for studying the role of GABA in the brain and for developing new therapies for neurological disorders.
One limitation of N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide is its relatively short half-life, which may limit its effectiveness in some applications. Additionally, its high potency may make it difficult to administer at therapeutic doses without causing unwanted side effects.
Future Directions
There are many potential future directions for research on N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide. One area of research could focus on developing new formulations of N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide with longer half-lives and improved pharmacokinetics.
Another area of research could focus on exploring the potential therapeutic applications of N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide in other neurological disorders, such as depression and schizophrenia.
Finally, research could focus on developing new compounds based on the structure of N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide with improved pharmacological properties and efficacy.
Synthesis Methods
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methylcyclohexylamine with acrylonitrile, followed by reduction with lithium aluminum hydride and subsequent reaction with methyl chloroformate. This process yields N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide with high purity and yield.
Scientific Research Applications
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential use as an anticonvulsant agent. Studies have shown that N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide can effectively reduce seizure activity in animal models, and it has shown promise in treating refractory epilepsy in humans.
Another area of research has focused on N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide's potential as an anxiolytic agent. Studies have shown that N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide can reduce anxiety-like behaviors in animal models, and it has shown promise in treating anxiety disorders in humans.
properties
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-9-3-7-11(8-4-9)13(2)12(14)10-5-6-10/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOYAKQAGKWGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)

![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)
![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)

![N,N-dimethyl-5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7516168.png)





![2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7516222.png)